molecular formula C17H14N2O4 B15092589 Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate

Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate

Cat. No.: B15092589
M. Wt: 310.30 g/mol
InChI Key: QPLOQRVWRPEAHK-UHFFFAOYSA-N
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Description

Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate (CAS: 1848979-88-3) is a nitroaromatic ester derivative with a complex substitution pattern featuring a cyano group at the 3-position and a nitro group at the 4-position on one phenyl ring, paired with an o-tolyl (2-methylphenyl) group on the adjacent carbon. This compound is synthesized via multi-step routes, including Suzuki-Miyaura coupling reactions, and serves as a key intermediate in the development of agrochemicals and pharmaceuticals . Its structural complexity and electron-withdrawing substituents make it a subject of interest in comparative studies with analogous compounds.

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methylphenyl)acetate

InChI

InChI=1S/C17H14N2O4/c1-11-5-3-4-6-14(11)16(17(20)23-2)12-7-8-15(19(21)22)13(9-12)10-18/h3-9,16H,1-2H3

InChI Key

QPLOQRVWRPEAHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2=CC(=C(C=C2)[N+](=O)[O-])C#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions may include:

    Temperature: Typically around 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol or another suitable solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine group using reagents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst

    Reduction: Lithium aluminum hydride, diethyl ether

    Substitution: Ammonia, ethanol

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Amino derivatives

    Substitution: Amide or alcohol derivatives

Scientific Research Applications

Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is a complex organic compound with the molecular formula C18H14N2O4C_{18}H_{14}N_2O_4 and a molecular weight of 310.30 g/mol. It is categorized as an ester, featuring a methyl ester group attached to a phenyl ring that contains both cyano and nitro substituents, as well as an o-tolyl group. This compound exhibits structural characteristics that contribute to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry. This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Synthesis and Interactions

The synthesis of this compound typically involves several steps. Interaction studies focus on its reactivity with biological molecules and its role in enzymatic processes. The ester group may undergo hydrolysis by esterases, leading to the formation of corresponding carboxylic acids and alcohols, which can further participate in metabolic pathways. Additionally, the cyano and nitro groups may interact with various proteins or enzymes, influencing their activity and stability.

Structural Comparison

Several compounds share structural similarities with this compound. The combination of both cyano and nitro groups on the aromatic ring enhances its reactivity and potential applications compared to similar compounds.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
Methyl 2-(3-cyanophenyl)-2-(o-tolyl)acetateContains a cyano group but lacks the nitro substituentLess reactive due to fewer electron-withdrawing groups
Ethyl 2-(3-cyano-4-nitrophenyl)-2-(p-tolyl)acetateSimilar structure but features a para-tolyl group insteadDifferent steric effects due to para substitution
Methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetateLacks the cyano groupPotentially different biological activities due to absence of cyano functionality

Mechanism of Action

The mechanism of action of Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate depends on its specific application. For example, in enzymatic reactions, the ester group may be hydrolyzed by esterases, leading to the formation of the corresponding carboxylic acid and alcohol. The cyano and nitro groups may also interact with various molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The compound is compared to derivatives with variations in substituents on the aromatic rings, which influence physicochemical properties and reactivity. Key analogs include:

Compound Name Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) CAS Number
Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate R1 = 3-CN, 4-NO₂; R2 = 2-MePh C₁₉H₁₅N₂O₅ 339.1332 N/A (oil) 46 1848979-88-3
Methyl 2-(4-bromo-2-fluorophenyl)-2-(3-cyano-4-nitrophenyl)acetate R1 = 3-CN, 4-NO₂; R2 = 4-Br, 2-FPh C₁₇H₁₁BrFN₂O₄ 414.08 N/A (oil) 80 N/A
Methyl 2-(3-cyano-4-nitrophenyl)-2-(4-iodophenyl)acetate R1 = 3-CN, 4-NO₂; R2 = 4-I-Ph C₁₇H₁₂IN₂O₄ 444.9650 77–78 56 N/A
Methyl 2-(3-cyano-4-nitrophenyl)-2-(2-methoxyphenyl)acetate R1 = 3-CN, 4-NO₂; R2 = 2-MeOPh C₁₈H₁₅N₂O₆ 355.09 N/A N/A N/A

Key Observations :

  • Electron-withdrawing groups (EWGs): The 3-cyano-4-nitro substitution enhances electrophilicity, facilitating nucleophilic substitution reactions. This contrasts with analogs like methyl 2-(4-nitrophenyl)-2-(o-tolyl)acetate (C₁₉H₁₉N₂O₄, MW: 339.13), where the absence of a cyano group reduces reactivity .
  • Physical state: Derivatives with halogens (Br, I) or methoxy groups often exhibit higher melting points, while non-polar substituents (e.g., methyl) result in oily forms .

Biological Activity

Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate is a complex organic compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C17H14N2O4C_{17}H_{14}N_{2}O_{4}, with a molecular weight of 310.30 g/mol. The compound features both cyano and nitro groups on an aromatic ring, contributing to its unique chemical reactivity and biological activity.

Structural Characteristics

The structural composition of this compound includes:

  • Methyl Ester Group : Enhances solubility and reactivity.
  • Cyano Group : Increases electrophilicity, potentially interacting with biological targets.
  • Nitro Group : Known for its ability to influence biological activity through redox reactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in antimicrobial properties. The interaction of the compound with various biological molecules suggests its potential applications in pharmacology.

Antimicrobial Activity

Studies have shown that compounds with similar structural features can exhibit substantial antimicrobial effects. For instance, the presence of both cyano and nitro groups is often associated with enhanced antibacterial and antifungal activities.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
C. albicans0.0048 mg/mL

These values indicate that this compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi, which is crucial for developing new antimicrobial agents.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzymatic Interaction : The ester group can undergo hydrolysis by esterases, leading to active metabolites that may inhibit microbial growth.
  • Protein Binding : The cyano and nitro groups might interact with proteins or enzymes, altering their activity and stability, which can disrupt microbial metabolism.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in various biological contexts:

  • A study investigating the antibacterial effects of monomeric alkaloids found that compounds with similar nitro and cyano functionalities exhibited potent activity against E. coli and other pathogens .
  • Another investigation into the antiproliferative effects of ethanoanthracenes demonstrated that structural modifications could enhance activity against cancer cell lines, indicating a potential for this compound in oncology .

Q & A

Q. What are the common synthetic routes for Methyl 2-(3-cyano-4-nitrophenyl)-2-(o-tolyl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. Key steps include:

  • Esterification : Reacting a carboxylic acid derivative (e.g., 3-cyano-4-nitrophenylacetic acid) with methanol under acidic catalysis.
  • Substitution : Introducing the o-tolyl group via coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) .
    Optimization involves adjusting solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for esterification), and catalysts (e.g., DMAP for ester yield enhancement). Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the structure of this compound confirmed using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.7–3.9 ppm). 13^{13}C NMR confirms nitrile (δ ~115 ppm) and nitro groups (δ ~150 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated in related heterocyclic esters (e.g., dihedral angles between aromatic rings ~57.9°) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 351.1) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential nitro group toxicity .
  • Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound in anticancer research?

Methodological Answer: SAR studies involve:

  • Functional Group Modifications : Replacing the nitrile (-CN) with halogens (e.g., -F) or sulfonamides to enhance bioavailability. Fluorinated analogs (e.g., Ethyl 2,2-Difluoro-2-(4-nitrophenyl)acetate) show improved metabolic stability .
  • Biological Assays : Testing cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC50_{50} values correlate with electron-withdrawing groups (e.g., nitro) enhancing activity .
  • Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with targets like lactate dehydrogenase A (LDH-A) .

Q. How can researchers address contradictions in biological activity data across different studies involving this compound?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity via HPLC (>95%) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in DMSO) .

Q. What methodologies are used to study the compound’s crystallization behavior and polymorph stability?

Methodological Answer:

  • Crystallization Screening : Use solvent/antisolvent diffusion (e.g., ethyl acetate/hexane) to isolate polymorphs.
  • DSC/TGA : Differential scanning calorimetry identifies melting points (TmT_m) and thermal stability. For example, related chromen-4-one derivatives show TmT_m ~180–200°C .
  • PXRD : Powder X-ray diffraction distinguishes polymorphic forms by unique diffraction patterns .

Q. How can the nitro and cyano groups influence the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Nitro Group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the meta position and stabilizing intermediates in SNAr reactions .
  • Cyano Group : Enhances electrophilicity of adjacent carbonyls, facilitating nucleophilic attack (e.g., by amines in amidation reactions). Reactivity can be modulated using Lewis acids (e.g., ZnCl2_2) .

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